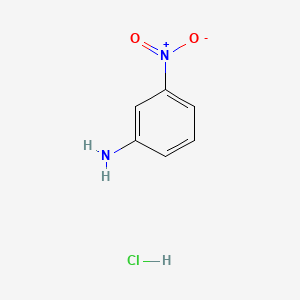

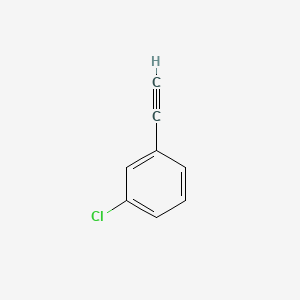

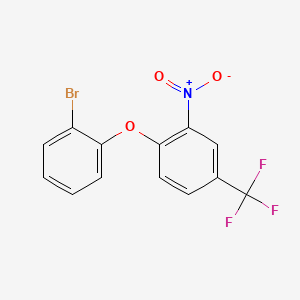

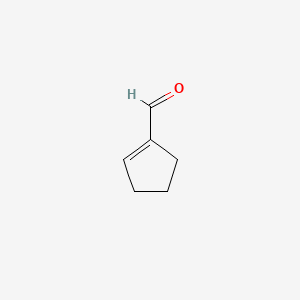

![molecular formula C7H4ClN3 B1583968 4-Chloropyrido[2,3-d]pyrimidine CAS No. 28732-79-8](/img/structure/B1583968.png)

4-Chloropyrido[2,3-d]pyrimidine

Übersicht

Beschreibung

4-Chloropyrido[2,3-d]pyrimidine is a versatile chemical compound with diverse properties . It is a white crystalline solid, soluble in organic solvents . It is used in the preparation of kinase inhibitors used in disease treatment . Derivatives of this compound have shown potential as anticancer and antiviral agents, as well as for treating inflammatory diseases .

Synthesis Analysis

The synthesis of 4-Chloropyrido[2,3-d]pyrimidine involves several steps. The parent nucleus is prepared from 2-aminonicotinic acid by a sequence of esterification, bromination, cyclization, and chlorination . The key intermediate is prepared by esterification of 2-aminonicotinic acid, which is then brominated to give another compound. This compound is obtained from the previous compound and formamide via cyclization .Molecular Structure Analysis

The molecular formula of 4-Chloropyrido[2,3-d]pyrimidine is C7H4ClN3 . Its molecular weight is 165.58 g/mol . The optimized structure of the molecule has been explored using density functional theory (DFT) by the B3LYP method .Chemical Reactions Analysis

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions .Physical And Chemical Properties Analysis

4-Chloropyrido[2,3-d]pyrimidine is a white crystalline solid . It is poorly soluble in water but exhibits better solubility in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO) .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry: Kinase Inhibition

4-Chloropyrido[2,3-d]pyrimidine: is a pivotal scaffold in medicinal chemistry, particularly for developing kinase inhibitors. It has shown promise in cancer therapy, with analogs targeting the 3-Phosphoinositide-Dependent Kinase 1 (PDK1) . This kinase plays a crucial role in cellular signaling pathways that regulate cell growth and survival, making it a significant target in anticancer drug discovery.

Treatment of Inflammatory Skin Disorders

The compound’s derivatives are being explored as innovative treatments for inflammatory skin disorders, such as atopic dermatitis . The structural flexibility of 4-Chloropyrido[2,3-d]pyrimidine allows for the creation of molecules that can modulate immune responses, offering potential relief for patients with these conditions.

Anticancer Agents

Beyond kinase inhibition, 4-Chloropyrido[2,3-d]pyrimidine derivatives are investigated as direct anticancer agents. Their ability to interfere with cancer cell proliferation and survival pathways provides a broad spectrum of therapeutic possibilities .

Organic Electronics

In the field of materials science, 4-Chloropyrido[2,3-d]pyrimidine is gaining attention for its electronic properties. It’s being studied for use in organic electronics, potentially serving as a building block for organic semiconductors .

Catalysis

The compound’s structure is suitable for developing ligands for catalysis. These ligands can be used to accelerate chemical reactions, which is beneficial for various industrial processes .

Antiviral Research

Research has indicated that 4-Chloropyrido[2,3-d]pyrimidine possesses antiviral activities. It’s been tested against viruses like herpes simplex and respiratory syncytial virus, showing potential as an antiviral agent.

Tyrosine Kinase Inhibition

As tyrosine kinase inhibitors, derivatives of 4-Chloropyrido[2,3-d]pyrimidine are being studied for their potential to treat diseases caused by dysregulated tyrosine kinase activity, such as certain types of leukemia .

Matrix Metalloproteinase Inhibition

This compound is also being explored as an inhibitor of matrix metalloproteinases (MMPs), particularly MMP-13. MMPs are involved in tissue remodeling and degradation, and their overactivity is associated with various diseases, including arthritis .

Zukünftige Richtungen

Pyridopyrimidines, including 4-Chloropyrido[2,3-d]pyrimidine, are of great interest due to their biological potential . They are used on several therapeutic targets and are considered as bioisosteres with purines . Therefore, they are studied in the development of new therapies . The most potent derivative, N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, has a MIC90 value of 0.488 µM and was non-cytotoxic to the Vero cell line .

Wirkmechanismus

Target of Action

4-Chloropyrido[2,3-d]pyrimidine is an emerging scaffold in medicinal chemistry with a broad spectrum of activities . It primarily targets various kinases, including tyrosine kinase, extracellular regulated protein kinases, ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS, and fibroblast growth factor receptors . These targets play crucial roles in controlling cell growth, differentiation, migration, and metabolism .

Mode of Action

The interaction of 4-Chloropyrido[2,3-d]pyrimidine with its targets results in the inhibition of these kinases . This inhibition disrupts the normal functioning of these enzymes, leading to changes in the cellular processes they regulate. For instance, the inhibition of tyrosine kinases can disrupt signal transduction pathways, leading to the inhibition of cell proliferation and induction of apoptosis .

Biochemical Pathways

4-Chloropyrido[2,3-d]pyrimidine affects various biochemical pathways through its interaction with its targets. For example, the inhibition of tyrosine kinases can affect the MAPK/ERK pathway, PI3K/Akt pathway, and JAK/STAT pathway, among others . These pathways are involved in cell proliferation, survival, and differentiation. Therefore, the disruption of these pathways by 4-Chloropyrido[2,3-d]pyrimidine can lead to the inhibition of cell growth and induction of apoptosis .

Pharmacokinetics

For instance, the compound’s lipophilicity (ClogP value) and molecular weight can influence its absorption and distribution within the body .

Result of Action

The molecular and cellular effects of 4-Chloropyrido[2,3-d]pyrimidine’s action include the inhibition of cell proliferation and induction of apoptosis . These effects are primarily due to the compound’s interaction with its targets and the subsequent disruption of the biochemical pathways they regulate .

Action Environment

The action, efficacy, and stability of 4-Chloropyrido[2,3-d]pyrimidine can be influenced by various environmental factors. For instance, the compound’s stability can be affected by temperature, as it is recommended to be stored in an inert atmosphere at 2-8°C . Furthermore, the compound’s efficacy can be influenced by the presence of other compounds or substances in the environment that may interact with it or its targets .

Eigenschaften

IUPAC Name |

4-chloropyrido[2,3-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClN3/c8-6-5-2-1-3-9-7(5)11-4-10-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJBCFHXEOPQFGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C1)N=CN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90340987 | |

| Record name | 4-Chloropyrido[2,3-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90340987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloropyrido[2,3-d]pyrimidine | |

CAS RN |

28732-79-8 | |

| Record name | 4-Chloropyrido[2,3-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90340987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloropyrido[2,3-d]pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.